molecular formula C11H17NO B3267708 N-(furan-3-ylmethyl)cyclohexanamine CAS No. 462068-58-2

N-(furan-3-ylmethyl)cyclohexanamine

Cat. No.: B3267708
CAS No.: 462068-58-2
M. Wt: 179.26 g/mol
InChI Key: WOKDOHAOOOCYGS-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)cyclohexanamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential biological activity. This compound consists of a cyclohexane ring attached to an amine group, which is further connected to a furan ring via a methylene bridge. The presence of both the cyclohexane and furan rings in its structure makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with furan-3-carbaldehyde. This reaction is usually carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methylene bridge between the furan and cyclohexane rings . The reaction can be represented as follows:

Cyclohexylamine+Furan-3-carbaldehydeNaBH4This compound\text{Cyclohexylamine} + \text{Furan-3-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{this compound} Cyclohexylamine+Furan-3-carbaldehydeNaBH4​​this compound

Properties

IUPAC Name

N-(furan-3-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDOHAOOOCYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303891
Record name N-Cyclohexyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-58-2
Record name N-Cyclohexyl-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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